molecular formula C9H15NO4 B1321709 1,2,5-Trimethylpyrrolidine-2,5-dicarboxylic acid

1,2,5-Trimethylpyrrolidine-2,5-dicarboxylic acid

Cat. No.: B1321709
M. Wt: 201.22 g/mol
InChI Key: NKOAHLIFSBGANJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,5-Trimethylpyrrolidine-2,5-dicarboxylic acid is an organic compound with the molecular formula C9H15NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Trimethylpyrrolidine-2,5-dicarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrrole with a suitable carboxylating agent under acidic or basic conditions to introduce the carboxyl groups at the 2 and 5 positions of the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trimethylpyrrolidine-2,5-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1,2,5-Trimethylpyrrolidine-2,5-dicarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in biochemical assays.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,5-Trimethylpyrrolidine-2,5-dicarboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylpyrrolidine-2,5-dicarboxylic acid: A similar compound with two methyl groups instead of three.

    1,5,5-Trimethyl-2-pyrrolidinone: Another derivative of pyrrolidine with different functional groups.

Uniqueness

1,2,5-Trimethylpyrrolidine-2,5-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

1,2,5-trimethylpyrrolidine-2,5-dicarboxylic acid

InChI

InChI=1S/C9H15NO4/c1-8(6(11)12)4-5-9(2,7(13)14)10(8)3/h4-5H2,1-3H3,(H,11,12)(H,13,14)

InChI Key

NKOAHLIFSBGANJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(N1C)(C)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.